ethyl 4-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate
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Overview
Description
Preparation Methods
The synthesis of ethyl 4-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
Ethyl 4-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced thiadiazoloquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives
Scientific Research Applications
Ethyl 4-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and protein interactions, providing insights into the molecular mechanisms of various biological processes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and disrupting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and other biological effects .
Comparison with Similar Compounds
Ethyl 4-[(7,8-dimethoxy-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate can be compared with other similar compounds, such as:
Quinazoline Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiadiazole Derivatives: These compounds also contain the thiadiazole ring and are known for their diverse biological properties
Properties
Molecular Formula |
C20H18N4O5S |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
ethyl 4-[(7,8-dimethoxy-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate |
InChI |
InChI=1S/C20H18N4O5S/c1-4-29-18(26)11-5-7-12(8-6-11)21-19-23-24-17(25)13-9-15(27-2)16(28-3)10-14(13)22-20(24)30-19/h5-10H,4H2,1-3H3,(H,21,23) |
InChI Key |
WIIQWXRFXNOEOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=CC(=C(C=C4N=C3S2)OC)OC |
Origin of Product |
United States |
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